molecular formula C22H17N3O3 B2548014 1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899981-23-8

1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2548014
CAS RN: 899981-23-8
M. Wt: 371.396
InChI Key: RAPUADOSAOSXPL-UHFFFAOYSA-N
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Description

The compound 1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of 2-oxo-1,8-naphthyridine-3-carboxylic acid, which is known for its potent gastric antisecretory properties as demonstrated in the Shay rat model. The structure-activity relationships of similar compounds have been explored, indicating the potential for diverse biological activities .

Synthesis Analysis

The synthesis of related 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives involves the reaction of ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide, followed by reaction with aryl isocyanates in the presence of sodium hydride . Another synthesis route for similar compounds includes treating 2-aminonicotinic acid with ethyl N,N-dialkylmalonamate and phosphorus oxychloride to obtain various N,N-dialkyl-1,8-naphthyridine-3-carboxamides .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been characterized by the conformation of the pyrrolidine ring and the presence of hydrogen bonding in the crystal structure . Although the exact structure of the compound is not detailed in the provided papers, it can be inferred that the naphthyridine core and the carboxamide group play a crucial role in the molecular conformation and potential interactions.

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives is influenced by the substituents on the core structure. For instance, the reaction of N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides with primary amines can lead to a mixture of isomeric N,N-dialkyl-naphthyridine-3-carboxamides, which exhibit different biological activities . The specific chemical reactions of 1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide are not described in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are closely related to their structure. For example, the presence of a 4-hydroxy group in 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides affects their solubility and reactivity . The antibacterial evaluation of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides suggests that the esterification of the carboxylic acid group can enhance the bioavailability of these compounds . The specific physical and chemical properties of the compound are not detailed in the provided papers.

Scientific Research Applications

Synthetic Pathways and Derivatives Research has explored the synthesis of novel heterocyclic compounds, such as naphthyridine derivatives, which exhibit a variety of biological and chemical properties. For example, Deady and Devine (2006) developed new heterocyclic systems through reactions involving aminonaphthyridinones, demonstrating the versatility of naphthyridine derivatives in generating compounds with potential biological activity (Deady & Devine, 2006).

Antibacterial and Anticancer Properties Some naphthyridine derivatives have been synthesized and evaluated for their antibacterial and anticancer activities. Santilli, Scotese, and Yurchenco (1975) investigated tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters and related compounds for their efficacy against Escherichia coli, revealing the potential of these derivatives in treating bacterial infections (Santilli, Scotese, & Yurchenco, 1975). Similarly, Deady et al. (2005) extended previous reactions to produce carboxamide derivatives with potent cytotoxicity against certain cancer cell lines, indicating the therapeutic potential of naphthyridine compounds in oncology (Deady et al., 2005).

Material Science Applications The unique structural properties of naphthyridine derivatives also find applications in material science. Yang and Chen (1992) synthesized aromatic polyamides derived from bis(aminophenoxy)naphthalene, demonstrating the utility of naphthyridine-related compounds in creating high-performance polymers with excellent thermal stability and solubility in aprotic solvents (Yang & Chen, 1992).

properties

IUPAC Name

1-methyl-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-25-20-15(6-5-13-23-20)14-19(22(25)27)21(26)24-16-9-11-18(12-10-16)28-17-7-3-2-4-8-17/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPUADOSAOSXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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